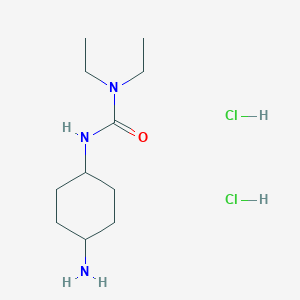

3-(4-Aminocyclohexyl)-1,1-diethylurea;dihydrochloride

Description

3-(4-Aminocyclohexyl)-1,1-diethylurea dihydrochloride is a urea derivative featuring a cyclohexylamine core substituted with a diethylurea group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. Structurally, the compound combines a hydrophobic cyclohexyl group with a polar urea moiety, which may influence receptor binding and metabolic pathways.

Properties

IUPAC Name |

3-(4-aminocyclohexyl)-1,1-diethylurea;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O.2ClH/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10;;/h9-10H,3-8,12H2,1-2H3,(H,13,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXWHUQETACXGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1CCC(CC1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Aminocyclohexyl)-1,1-diethylurea;dihydrochloride (CAS No. 2460756-92-5) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a urea functional group and a cyclohexyl moiety, which contribute to its biological activity. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biochemical assays.

- Molecular Formula : C12H22Cl2N2O

- Molecular Weight : 273.22 g/mol

Research indicates that 3-(4-Aminocyclohexyl)-1,1-diethylurea;dihydrochloride interacts with specific biological targets, primarily within the central nervous system. Its mechanism of action may involve modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.

Key Mechanisms:

- Receptor Binding : The compound may exhibit affinity for various receptor subtypes, influencing neurotransmission.

- Inhibition of Enzymatic Activity : It has been noted to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Pharmacological Effects

The compound has shown promise in several pharmacological studies:

- Antidepressant Activity : Studies have indicated that it may have antidepressant-like effects in animal models, potentially linked to its serotonergic activity.

- Analgesic Properties : Preliminary data suggest analgesic effects, which warrant further investigation in pain models.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to modulate neuronal activity and influence cell viability under stress conditions.

Case Studies

-

Antidepressant Efficacy :

- A study conducted on rodent models showed that administration of 3-(4-Aminocyclohexyl)-1,1-diethylurea;dihydrochloride resulted in significant reductions in depressive-like behaviors compared to control groups. The effects were attributed to enhanced serotonergic signaling.

-

Neuroprotective Effects :

- Another investigation highlighted the compound's neuroprotective qualities against oxidative stress in neuronal cell cultures, suggesting potential applications in neurodegenerative disease models.

Comparative Analysis

To contextualize the biological activity of 3-(4-Aminocyclohexyl)-1,1-diethylurea;dihydrochloride, a comparison with similar compounds is essential:

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| 3-(4-Methylaminocyclohexyl)urea | Serotonin reuptake inhibition | Antidepressant |

| 4-(2-Aminopropyl)cyclohexylurea | Dopamine receptor modulation | Analgesic and antidepressant |

| 3-(Cyclohexyl)urea | NMDA receptor antagonism | Neuroprotective |

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Urea Derivatives

Table 2. Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.